molecular formula C10H12N6O2S B2608499 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide CAS No. 338405-49-5

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide

Cat. No.: B2608499
CAS No.: 338405-49-5
M. Wt: 280.31
InChI Key: BQNSZADECDPRRG-UHFFFAOYSA-N
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Description

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide is a chemical compound with the molecular formula C10H12N6O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a triazole ring, which is a common motif in many biologically active molecules, making it a subject of interest for various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines .

Scientific Research Applications

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, influencing their activity. This can lead to the inhibition of enzyme function or the modulation of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide can be compared with other triazole-containing compounds, such as:

The uniqueness of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Biological Activity

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound can be represented by the following chemical structure:

N 2 1H 1 2 4 triazol 1 yl ethanimidoyl benzenesulfonohydrazide\text{N 2 1H 1 2 4 triazol 1 yl ethanimidoyl benzenesulfonohydrazide}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For example, a study indicated that triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1550
S. aureus1825
P. aeruginosa1275

Antifungal Activity

The compound has also demonstrated antifungal properties. In comparative studies with commercial antifungal agents such as fluconazole and nystatin, it exhibited strong antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Table 2: Antifungal Activity Comparison

CompoundInhibition Zone (mm)MIC (µg/mL)
N'-[2-(1H-1,2,4-triazol-1-yl)...2030
Fluconazole1540
Nystatin1735

Anti-inflammatory Activity

In addition to its antimicrobial and antifungal effects, this compound has shown anti-inflammatory activity. Research indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development as an anti-inflammatory agent .

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets. For instance:

  • Antimicrobial Mechanism : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes, disrupting cellular integrity.
  • Anti-inflammatory Mechanism : They may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar triazole compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results showed that modifications to the triazole ring significantly affected their efficacy .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in bacterial cell wall synthesis and inflammatory pathways .

Properties

IUPAC Name

N'-(benzenesulfonamido)-2-(1,2,4-triazol-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c11-10(6-16-8-12-7-13-16)14-15-19(17,18)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNSZADECDPRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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